molecular formula C23H18ClN3O4 B2700153 4-(4-chlorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxobutanamide CAS No. 1797304-23-4

4-(4-chlorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxobutanamide

Cat. No. B2700153
CAS RN: 1797304-23-4
M. Wt: 435.86
InChI Key: IWNWIDAWEFPECE-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and the functional groups present in the molecule .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall reaction scheme .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and various spectroscopic properties .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The compound’s unique structure and functional groups make it an attractive candidate for drug development. Researchers have explored its potential as an antitumor agent . Additionally, its cytotoxic activity against KB cells and antiviral properties against the Japanese encephalitis virus have been investigated . The compound’s inhibitory effects on human keratinocyte hyperproliferation further highlight its relevance in dermatology and skin-related disorders .

Green Chemistry and Sustainable Synthesis

The synthesis of naphtho[2,3-b]furan-4,9-diones using visible-light-mediated [3+2] cycloaddition reactions represents an environmentally friendly approach. This protocol demonstrates excellent regioselectivity and remarkable functional group tolerance, providing a green and efficient means to expand the structural diversity of naphtho[2,3-b]furan-4,9-diones. These compounds serve as promising scaffolds for novel drug discovery .

Organic Electronics

Dibenzo[b,d]furan (DBF) derivatives, including furan-containing compounds, have been explored for their semiconducting properties. For instance, 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP-furan) serves as an electron-withdrawing building block for donor–acceptor polymers in organic electronics. These materials find applications in organic photovoltaics (solar cells) and organic light-emitting diodes (OLEDs) .

Materials Science and Polymer Chemistry

The compound’s unique furan-based structure can be incorporated into polymer backbones, influencing their electronic and optical properties. Researchers have explored its use in designing functional materials, such as conducting polymers, sensors, and optoelectronic devices .

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

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Future Directions

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properties

IUPAC Name

4-(4-chlorophenyl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4/c24-17-9-7-15(8-10-17)19(28)11-12-21(29)25-18-5-2-1-4-16(18)14-22-26-23(27-31-22)20-6-3-13-30-20/h1-10,13H,11-12,14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNWIDAWEFPECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)CCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxobutanamide

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